S-Phenyl 6-aminohexanethioate
Description
S-Phenyl 6-aminohexanethioate is a thioester derivative of 6-aminohexanoic acid, characterized by a sulfur atom replacing the oxygen in the ester group. The compound combines a phenyl group (attached via a thioate bond) with a six-carbon aminoalkyl chain. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to oxygen-based esters, which may influence its solubility, stability, and biological interactions .
Properties
CAS No. |
88313-91-1 |
|---|---|
Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 |
IUPAC Name |
S-phenyl 6-aminohexanethioate |
InChI |
InChI=1S/C12H17NOS/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 |
InChI Key |
VOAQNONRBLDKLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)CCCCCN |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)CCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl 6-aminohexanoate hydrochloride
- Structure: Features an oxygen-based ester (benzyl group) and a hydrochloride salt of the aminohexanoate chain.
- Molecular Formula: C₁₃H₂₀ClNO₂ (MW: 265.76 g/mol) .
- The hydrochloride salt improves aqueous solubility, whereas the thioester’s lipophilicity may favor tissue penetration.
6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid
- Structure: Contains a sulfonamide group (SO₂NH) linked to a phenylvinyl moiety and a hexanoic acid chain.
- Molecular Formula: C₁₄H₁₉NO₄S (MW: 297.37 g/mol) .
- Key Differences: The sulfonamide group introduces hydrogen-bonding capacity, enhancing water solubility and metabolic stability compared to the thioester.
Substituted S-Phenyl Compounds (Agrochemical Analogs)
Evidence from substituted S-phenyl derivatives (e.g., 2-F, 2-Cl, 2-CF₃ on the N-phenyl ring) highlights the critical role of substituents in biological activity :
- Activity Trends: Compounds with electron-withdrawing groups (e.g., 2-F, 2-Cl) showed high efficacy against P. xanthii (EC₅₀ < 5 mg/L). Bulky or electron-donating groups (e.g., 2-OEt, 2-NO₂) led to inactivity (EC₅₀ > 200 mg/L).
- Implications for S-Phenyl 6-aminohexanethioate: If the phenyl group in this compound bears substituents, their position and electronic nature would significantly modulate bioactivity.
Physicochemical and Functional Comparisons
| Property | This compound | Benzyl 6-aminohexanoate HCl | 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid |
|---|---|---|---|
| Ester Type | Thioester (S-linked) | Oxygen ester (O-linked) | Sulfonamide (SO₂NH) |
| Molecular Weight | ~227.34 (estimated) | 265.76 | 297.37 |
| Lipophilicity | High | Moderate | Moderate (enhanced by sulfonamide) |
| Hydrolytic Stability | Lower (prone to thiol exchange) | Higher | High (stable sulfonamide) |
| Biological Activity | Dependent on substituents | Not reported | Not reported |
Research Implications and Gaps
- Structural Insights: Thioesters like this compound may offer advantages in prodrug design due to their hydrolysis-sensitive bonds and lipophilicity .
- Agrochemical Potential: Substituted S-phenyl derivatives demonstrate that minor structural changes drastically alter bioactivity, suggesting avenues for optimizing this compound .
- Data Limitations: Direct experimental data (e.g., CAS number, EC₅₀ values) for this compound are absent in the provided evidence, necessitating further empirical studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
